(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol
Overview
Description
(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol is a halogenated heterocyclic compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . This compound is characterized by the presence of a chloro group at the 5-position, two methoxy groups at the 2- and 3-positions, and a methanol group at the 4-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent methanol group introduction can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding pyridine derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
Oxidation: The major products include 5-chloro-2,3-dimethoxypyridine-4-carboxaldehyde or 5-chloro-2,3-dimethoxypyridine-4-carboxylic acid.
Reduction: The major product is 2,3-dimethoxypyridin-4-ylmethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the chloro and methoxy groups may influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxypyridin-3-yl)methanol
- (2-Chloro-5-phenylpyridin-3-yl)methanol
- (2-Chloro-5-fluoro-pyridin-3-yl)-methanol
- (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
Uniqueness
(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The combination of chloro, methoxy, and methanol groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
(5-chloro-2,3-dimethoxypyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-12-7-5(4-11)6(9)3-10-8(7)13-2/h3,11H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWXEJYFJSPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263319 | |
Record name | 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-85-9 | |
Record name | 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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